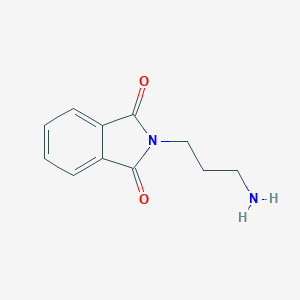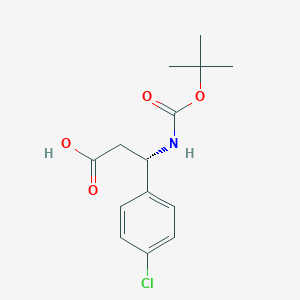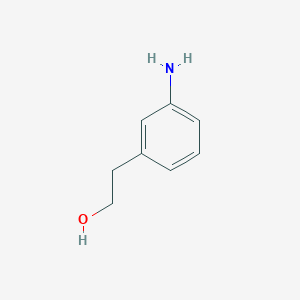
2-(3-氨基苯基)乙醇
概述
描述
2-(3-Aminophenyl)ethanol is an organic compound with the molecular formula C8H11NO. It contains both an amino group and a hydroxyl group, making it a versatile compound in organic synthesis and various applications . The compound is known for its potential use in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.
科学研究应用
2-(3-Aminophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
安全和危害
The compound is classified as having acute toxicity (Category 4, Oral) and can cause serious eye irritation (Category 2) . Precautionary measures include avoiding ingestion, wearing protective clothing, and rinsing thoroughly after handling . In case of ingestion or eye contact, medical help should be sought immediately .
准备方法
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-(3-Aminophenyl)ethanol involves the reduction of 2-(3-nitrophenyl)ethanol. This can be achieved by hydrogenation using 10% palladium on carbon as a catalyst under a hydrogen atmosphere . The reaction typically takes place in methanol at room temperature and is completed overnight.
Industrial Production Methods
Industrial production methods for 2-(3-Aminophenyl)ethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reduction process is often carried out under controlled pressure and temperature to ensure consistency and safety.
化学反应分析
Types of Reactions
2-(3-Aminophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of 2-(3-nitrophenyl)ethanol.
Reduction: Formation of 2-(3-aminophenyl)ethanol.
Substitution: Formation of various substituted phenylethanol derivatives.
作用机制
The mechanism of action of 2-(3-Aminophenyl)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 2-(4-Aminophenyl)ethanol
- 2-(2-Aminophenyl)ethanol
- 3-(3-Aminophenyl)propan-1-ol
Uniqueness
2-(3-Aminophenyl)ethanol is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .
属性
IUPAC Name |
2-(3-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUKLSVGSFFSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565763 | |
| Record name | 2-(3-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52273-77-5 | |
| Record name | 2-(3-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-aminophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(3-Aminophenyl)ethanol in the context of antiviral research?
A1: Researchers investigated 2-(3-Aminophenyl)ethanol as a starting material to synthesize a series of compounds structurally similar to the antiviral drug 9-(2-phosphonomethoxyethyl)adenine (PMEA) []. The goal was to explore if replacing the adenine ring in PMEA with phenyl, 4-aminophenyl, 3-aminophenyl, or 3,5-diaminophenyl groups, using 2-(3-Aminophenyl)ethanol as a precursor, would yield compounds with antiviral activity.
Q2: How was 2-(3-Aminophenyl)ethanol utilized in the synthesis of potential antiviral agents?
A2: The researchers employed a multi-step synthesis process. Starting with 2-(3-Aminophenyl)ethanol, they protected the amino group and then reacted it with diisopropyl p-toluenesulfonyloxymethanephosphonate. Subsequent deprotection and further reactions yielded 2-(3-aminophenyl)ethoxymethylphosphonic acid. This compound represents one of the final products designed to mimic structural aspects of PMEA [].
Q3: What were the results of the antiviral activity testing for the synthesized compounds?
A3: Unfortunately, despite the structural similarities to PMEA, none of the synthesized compounds, including 2-(3-aminophenyl)ethoxymethylphosphonic acid, exhibited antiviral activity against a panel of viruses including HSV-1, HSV-2, VSV, VZV, and CMV [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


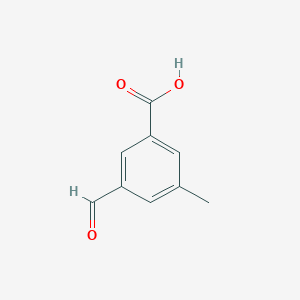
![Benzo[b]thiophen-2-amine](/img/structure/B112646.png)
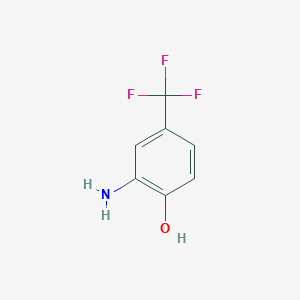
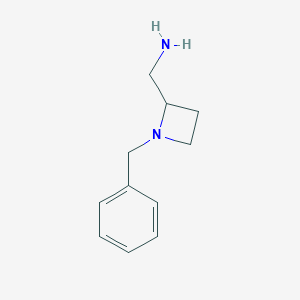
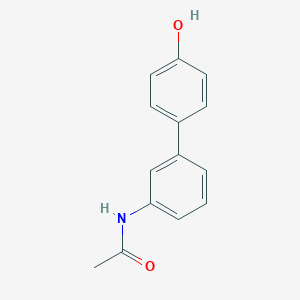
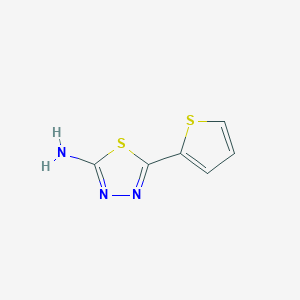
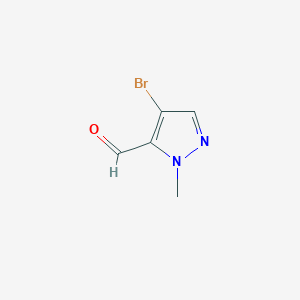
![1'-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B112658.png)

